tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14639124
InChI: InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)12(4)11-6/h5H,1-4H3,(H,10,11,14)
SMILES:
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol

tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate

CAS No.:

Cat. No.: VC14639124

Molecular Formula: C9H14N4O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (1-methyl-5-nitro-1H-pyrazol-3-yl)carbamate -

Specification

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
IUPAC Name tert-butyl N-(1-methyl-5-nitropyrazol-3-yl)carbamate
Standard InChI InChI=1S/C9H14N4O4/c1-9(2,3)17-8(14)10-6-5-7(13(15)16)12(4)11-6/h5H,1-4H3,(H,10,11,14)
Standard InChI Key DWBCTDVYIBCDMX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position, a nitro group at the 5-position, and a tert-butyl carbamate group at the 3-position. The nitro group introduces significant electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄N₄O₄
Molecular Weight242.23 g/mol
IUPAC Nametert-Butyl N-(1-methyl-5-nitropyrazol-3-yl)carbamate
SMILESCC(C)(C)OC(=O)NC1=NN(C(=C1)N+[O-])C
Topological Polar Surface Area102 Ų (estimated)

Synthetic Pathways and Optimization

Stepwise Synthesis

While detailed protocols for the 3-yl isomer are scarce, synthetic strategies for analogous pyrazole carbamates typically involve:

  • Nitrosation: Introduction of the nitro group to 1-methyl-1H-pyrazol-5-amine.

  • Carbamate Formation: Protection of the amino group using tert-butyl chloroformate under basic conditions .

  • Purification: Chromatographic techniques to isolate the product, with yields dependent on reaction optimization.

Industrial-Scale Considerations

Large-scale production may employ continuous-flow reactors to enhance efficiency and safety, particularly during nitrosation steps, which can be exothermic. Solvent selection (e.g., dichloromethane or THF) and temperature control are critical for minimizing byproducts .

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group at the 5-position can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants like sodium dithionite. This transformation is pivotal for generating intermediates in drug discovery .

Carbamate Hydrolysis

Under acidic or basic conditions, the tert-butyl carbamate undergoes hydrolysis to yield the free amine. For example, treatment with HCl in dioxane cleaves the carbamate, enabling further functionalization .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
Nitro ReductionH₂ (1 atm), Pd/C, EtOH5-Amino-pyrazole derivative
Carbamate Hydrolysis4M HCl in dioxane, 25°C3-Amino-1-methyl-5-nitropyrazole

Applications in Medicinal Chemistry

Antimicrobial Activity

Structural similarities to known antibacterial agents suggest potential inhibition of bacterial enzymes like dihydrofolate reductase (DHFR). Molecular docking studies predict favorable binding to the DHFR active site, though experimental validation is pending .

Industrial and Material Science Applications

Polymer Synthesis

The carbamate group serves as a protected amine precursor in polyurethane production. Post-polymerization hydrolysis yields amine-functionalized polymers, enhancing adhesion properties in coatings and adhesives .

Agrochemistry

As a herbicide intermediate, the compound’s nitro group disrupts plant electron transport chains. Field trials with analogs demonstrate selective weed control in cereal crops, though phytotoxicity thresholds require further study .

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